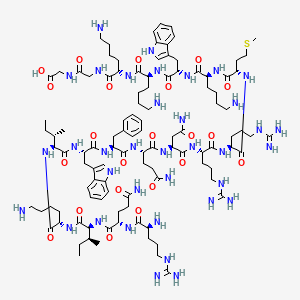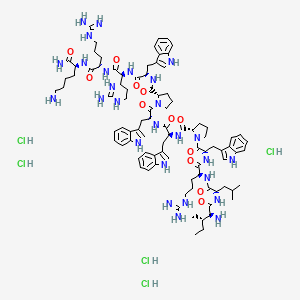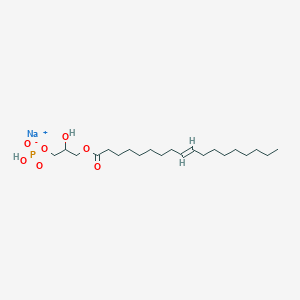
Oleoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleoyl is a term often used to describe the presence of an oleic acid moiety in a compound. Oleic acid is a monounsaturated fatty acid with the molecular formula C18H34O2. It is commonly found in various animal and vegetable fats and oils. This compound derivatives are widely used in various industries, including cosmetics, pharmaceuticals, and food.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleoyl compounds can be synthesized through various methods. One common method involves the esterification of oleic acid with alcohols to form this compound esters. For example, this compound chloride can be prepared by treating oleic acid with thionyl chloride, phosphorus trichloride, or oxalyl chloride . Another method involves the amidation of oleic acid with amines to form this compound amides .
Industrial Production Methods
In industrial settings, this compound compounds are often produced through the hydrogenation of oleic acid esters. This process involves the reduction of oleic acid esters using hydrogen gas in the presence of a catalyst, such as palladium or platinum . The resulting this compound compounds are then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oleoyl compounds undergo various chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction of this compound compounds can lead to the formation of saturated fatty acid derivatives.
Substitution: This compound compounds can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, platinum, sodium methoxide.
Major Products
The major products formed from the reactions of this compound compounds include this compound amides, this compound esters, and hydroxylated this compound derivatives .
Scientific Research Applications
Oleoyl compounds have a wide range of applications in scientific research:
Chemistry: This compound derivatives are used as surfactants, emulsifiers, and lubricants.
Biology: This compound compounds are studied for their role in cell signaling and membrane structure.
Industry: This compound compounds are used in the production of cosmetics, food additives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of oleoyl compounds varies depending on the specific derivative. For example, oleoylethanolamide acts as an endogenous ligand for peroxisome proliferator-activated receptor alpha (PPAR-α), regulating feeding and body weight . This compound-dopamine derivatives can cross the blood-brain barrier and act in a dopamine-like manner, influencing brain function and behavior .
Comparison with Similar Compounds
Oleoyl compounds can be compared with other fatty acid derivatives, such as:
Palmitoyl: Derived from palmitic acid, a saturated fatty acid.
Stearoyl: Derived from stearic acid, another saturated fatty acid.
Arachidonoyl: Derived from arachidonic acid, a polyunsaturated fatty acid.
This compound compounds are unique due to their monounsaturated nature, which imparts different physical and chemical properties compared to saturated or polyunsaturated fatty acid derivatives .
Properties
Molecular Formula |
C21H40NaO7P |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
sodium;[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9+; |
InChI Key |
XGRLSUFHELJJAB-RRABGKBLSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


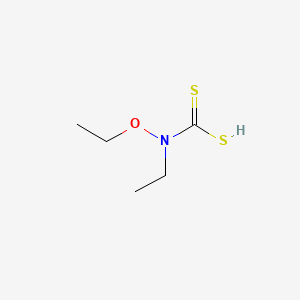

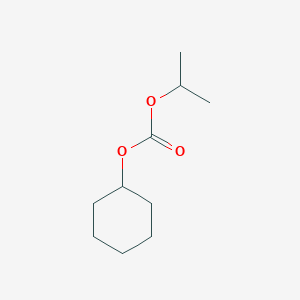
![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)
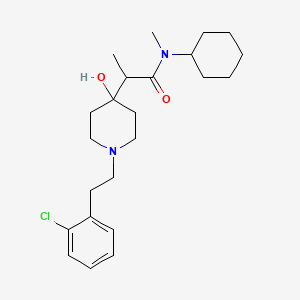
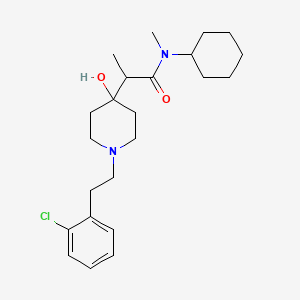
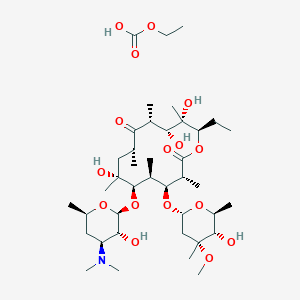
![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)
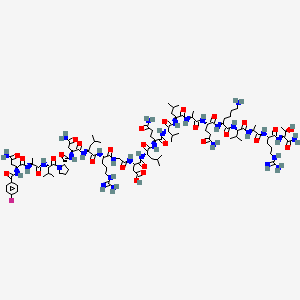

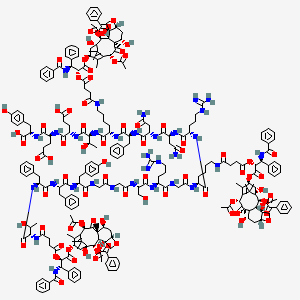
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B10858678.png)
